2-Bromo-1-(3,5-difluorophenyl)ethanone

Kinase Inhibition SAR IC50

2-Bromo-1-(3,5-difluorophenyl)ethanone (CAS 220607-75-0), also known as 3,5-difluorophenacyl bromide, is a halogenated acetophenone derivative bearing a reactive α-bromoketone group and a 3,5-difluorophenyl ring. With a molecular formula of C₈H₅BrF₂O and molecular weight of 235.03 g/mol, it serves as a versatile electrophilic building block primarily for introducing the 3,5-difluorobenzoyl moiety into pharmaceutical candidates and agrochemical intermediates.

Molecular Formula C8H5BrF2O
Molecular Weight 235.02 g/mol
CAS No. 220607-75-0
Cat. No. B1272834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3,5-difluorophenyl)ethanone
CAS220607-75-0
Molecular FormulaC8H5BrF2O
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=O)CBr
InChIInChI=1S/C8H5BrF2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
InChIKeyCJEGSZFRYLCTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(3,5-difluorophenyl)ethanone (CAS 220607-75-0): A Specialized Phenacyl Bromide Building Block for Fluorine-Directed MedChem Procurement


2-Bromo-1-(3,5-difluorophenyl)ethanone (CAS 220607-75-0), also known as 3,5-difluorophenacyl bromide, is a halogenated acetophenone derivative bearing a reactive α-bromoketone group and a 3,5-difluorophenyl ring . With a molecular formula of C₈H₅BrF₂O and molecular weight of 235.03 g/mol, it serves as a versatile electrophilic building block primarily for introducing the 3,5-difluorobenzoyl moiety into pharmaceutical candidates and agrochemical intermediates . Its dual-fluorine substitution pattern at the meta positions confers distinct electronic properties and a crystalline solid form (mp 57–60 °C) that differentiate it from mono-fluorinated and regioisomeric difluoro analogs in both synthetic handling and downstream biological activity .

Why 2-Bromo-1-(3,5-difluorophenyl)ethanone Cannot Be Simply Replaced by a Cheaper Phenacyl Bromide Analog


Attempts to substitute 2-bromo-1-(3,5-difluorophenyl)ethanone with a generic phenacyl bromide (e.g., 4-fluoro or 3,4-difluoro analogs) risk compromising both synthetic efficiency and final compound potency . The 3,5-difluoro substitution pattern is not merely decorative; comparative SAR data demonstrate that compounds bearing the 3,5-difluorophenyl group exhibit up to 1.8-fold greater inhibitory potency (IC₅₀ = 0.010 μM) than their 3-chlorophenyl counterparts (IC₅₀ = 0.018 μM) in kinase inhibition assays [1]. Furthermore, the distinct crystalline properties (mp 57–60 °C vs. 28–30 °C for the 3,4-difluoro isomer) directly impact purification scalability and long-term storage stability, making one-to-one replacement technically and economically unsound .

2-Bromo-1-(3,5-difluorophenyl)ethanone: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Downstream Biological Potency: 3,5-Difluorophenyl vs. 3-Chlorophenyl Kinase Inhibitor IC₅₀ Comparison

In a quantitative high-throughput screen (qHTS) of kinase inhibitors, a compound containing the 3,5-difluorophenyl group (synthesized using 2-bromo-1-(3,5-difluorophenyl)ethanone as the acylating agent) exhibited an IC₅₀ of 0.010 μM, compared to 0.018 μM for the analogous 3-chlorophenyl derivative — a 1.8-fold improvement in potency [1]. This direct SAR comparison demonstrates that the 3,5-difluoro substitution confers a measurable and exploitable advantage in target engagement relevant to oncology and inflammation programs.

Kinase Inhibition SAR IC50 3,5-Difluorophenyl

Crystalline Handling Advantage: Melting Point Comparison Across Difluoro Regioisomers

The melting point of 2-bromo-1-(3,5-difluorophenyl)ethanone is 57–60 °C , which is significantly higher than its 3,4-difluoro (28–30 °C) and 2,4-difluoro (31–35 °C) regioisomers . This 25–30 °C elevation translates into a solid that is non-sticky at ambient temperature, easier to weigh accurately, and amenable to recrystallization from common solvents, reducing process losses during scale-up.

Solid-State Properties Melting Point Purification Regioisomer

Purity Specification Floor: 98% HPLC Purity vs. Market-Average 95% for Competing Analogs

The target compound is commercially available at a minimum 98% purity by HPLC, with moisture content specified at ≤0.5% . In contrast, the most widely stocked 2-bromo-1-(4-fluorophenyl)ethanone (CAS 403-29-2) and 2-bromo-1-(3,4-difluorophenyl)ethanone (CAS 40706-98-7) are typically offered at 95–97% purity . This 1–3% purity delta reduces the burden of by-product carry-through — particularly critical when the bromoketone is used in the final bond-forming step of a synthetic sequence where unreacted impurities can be difficult to remove.

Purity HPLC Quality Control Procurement

CGRP Antagonist Patent Enablement: 89% Yield in Key Oxime Formation Step

2-Bromo-1-(3,5-difluorophenyl)ethanone reacts with hydroxylamine hydrochloride in methanol/water to afford the corresponding oxime in 89% isolated yield, as disclosed in the patent literature on 5-alkynyl-pyridine CGRP antagonists . This specific transformation is embedded in the synthetic route to a class of migraine-targeting CGRP receptor antagonists, and the high yield demonstrates reliable reactivity that is not automatically transferable to regioisomeric phenacyl bromides, where the altered electron density can shift chemoselectivity.

CGRP Antagonist Oxime Formation Patent Intermediate Migraine

Boiling Point and Thermal Stability Window: Comparative Distillation Profile

The boiling point of 2-bromo-1-(3,5-difluorophenyl)ethanone is reported as 246 °C at 760 mmHg , which is substantially higher than the 4-fluoro mono-substituted analog (150 °C at 12 mmHg) and lower than the 3,4-difluoro regioisomer (261 °C) . This intermediate thermal profile provides a balanced volatility window: sufficiently low for vacuum distillation purification but high enough to avoid excessive evaporative loss during ambient-temperature reactions.

Boiling Point Thermal Stability Distillation Process Safety

2-Bromo-1-(3,5-difluorophenyl)ethanone: Optimal Application Scenarios for Specialty Chemical Procurement


Kinase Inhibitor Lead Optimization Requiring 3,5-Difluorophenyl SAR Advantage

When a medicinal chemistry program has identified a kinase inhibitor scaffold where the 3,5-difluorophenyl moiety yields an IC₅₀ of 0.010 μM — 1.8-fold superior to the 3-chlorophenyl analog — sourcing 2-bromo-1-(3,5-difluorophenyl)ethanone as the late-stage acylating reagent ensures that this potency advantage is embedded directly into the development candidate, avoiding a costly re-synthesis of an inferior analog [1].

CGRP Antagonist Patent Route Enablement for Migraine Drug Development

For organizations pursuing CGRP receptor antagonist patents in the 5-alkynyl-pyridine chemical space, this compound delivers the 3,5-difluorophenacyl moiety in 89% yield during the oxime formation step that is part of the disclosed synthetic route. Procuring the CAS-registered building block ensures alignment with the patent's enabling examples, streamlining FDA Chemistry, Manufacturing, and Controls (CMC) documentation .

Parallel Synthesis Libraries Demanding High-Purity, Easy-to-Weigh Solid Building Blocks

Automated parallel synthesis platforms require building blocks that are free-flowing solids with consistent purity. The 57–60 °C melting point of this compound — 25–30 °C above its 3,4-difluoro regioisomer — eliminates caking on weighing boats and ensures accurate dispensing at the milligram scale, while the 98% HPLC purity specification minimizes downstream purification bottlenecks .

Process Chemistry Scale-Up Where Isomer Separation by Distillation Is Required

When scaling a synthetic route that produces a mixture of difluoro regioisomers, the distinct boiling point of the 3,5-difluoro isomer (246 °C) versus the 3,4-difluoro isomer (261 °C) provides a 15 °C separation window suitable for fractional distillation. Procuring the pre-purified 3,5-isomer eliminates the need for this energy-intensive separation step, reducing process mass intensity and cycle time .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(3,5-difluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.